molecular formula C14H21N3O5 B1674737 Leonurine CAS No. 24697-74-3

Leonurine

Cat. No. B1674737
CAS RN: 24697-74-3
M. Wt: 311.33 g/mol
InChI Key: WNGSUWLDMZFYNZ-UHFFFAOYSA-N
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Description

Leonurine, also known as SCM-198 in research, is a pseudoalkaloid that has been isolated from various plants of the Lamiaceae family . It has demonstrated promising effects in reducing blood lipids and treating strokes . It can regulate a variety of functions including oxidative stress, inflammation, fibrosis, apoptosis, and metabolic disorder .


Synthesis Analysis

The synthesis of Leonurine involves the condensation of syringic acid and 4-guanidino-1-butanol hydrochloride in the presence of DDC using 1:1 HMPT-ether as solvent . The biosynthetic pathway of Leonurine includes key reactions catalyzed by arginine decarboxylase (ADC), uridine diphosphate glucosyltransferase (UGT), and serine carboxypeptidase-like (SCPL) acyltransferase enzymes .


Molecular Structure Analysis

Leonurine has a molecular formula of C14H21N3O5 and a molecular weight of 311.33 . Its structure includes two parts, syringic acid (SA) and an arginine derivative .


Chemical Reactions Analysis

The biosynthetic pathway of Leonurine involves key reactions catalyzed by arginine decarboxylase (ADC), uridine diphosphate glucosyltransferase (UGT), and serine carboxypeptidase-like (SCPL) acyltransferase enzymes .


Physical And Chemical Properties Analysis

Leonurine has a molecular formula of C14H21N3O5 and a molecular weight of 311.33 . It is soluble in DMSO and water .

Scientific Research Applications

Gynecologic Medicine to Pleiotropic Agent

Leonurine, extracted from the herb Leonurus japonicus Houtt, has been traditionally used for treating gynecological diseases. Research has expanded its potential applications to address oxidative stress, inflammation, fibrosis, apoptosis, and various metabolic disorders. This broadens our understanding of leonurine's roles in alleviating multiple pathological states, suggesting its diverse therapeutic applications beyond gynecology (Li et al., 2019).

Antidepressant Effects

Leonurine shows promising antidepressant-like effects. It has been found to alleviate depression-like behaviors in mice models by influencing monoamine neurotransmitters and inhibiting neuroinflammation. This opens avenues for considering leonurine in depression therapy (Jia et al., 2017).

Anti-inflammatory Properties

Studies have revealed leonurine's effectiveness in reducing inflammation, particularly in endothelial cells. It counters the activation of various inflammatory pathways and mediators, suggesting its potential in treating inflammatory vascular diseases (Liu et al., 2012).

Cardiovascular and Central Nervous System Diseases

Leonurine's antioxidative, anti-inflammatory, and anti-apoptotic properties position it as a promising agent for cardiovascular and central nervous system diseases. Its therapeutic potential is significant, albeit with challenges like low bioavailability and weak transmembrane ability, necessitating further research and structural modification (Huang et al., 2020).

Osteoblast Differentiation in Osteoporosis Treatment

Research indicates thatleonurine can promote the differentiation of osteoblasts from bone marrow-derived mesenchymal stem cells (BMSCs), suggesting its potential use in treating osteoporosis. This effect is mediated through the activation of autophagy via the PI3K/Akt/mTOR pathway, highlighting a novel therapeutic approach for bone-related diseases (Zhao et al., 2021).

Neuroprotective Effects in Stroke

Leonurine has demonstrated neuroprotective effects in ischemic stroke. It shows promise in mitigating stroke-induced damage by protecting against blood-brain barrier breakdown and reducing oxidative stress. This suggests its potential as a treatment for acute ischemic stroke (Zhang et al., 2017).

Cardioprotective Effects

Studies have found leonurine to exhibit cardioprotective effects, particularly following acute myocardial infarction. Its anti-apoptotic actions, mediated through the PI3K/AKT/GSK3β signaling pathway, suggest its usefulness in protecting cardiac tissue from ischemic injury (Xu et al., 2018).

Future Directions

Leonurine has attracted increasing attention for its potential in myocardial ischemia . It has also demonstrated promising effects in reducing blood lipids and treating strokes . Future research into the basic science and clinical applications of Leonurine in related diseases is expected .

properties

IUPAC Name

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGSUWLDMZFYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179434
Record name Leonurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leonurine

CAS RN

24697-74-3
Record name Leonurine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leonurine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leonurine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24697-74-3
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Record name LEONURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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